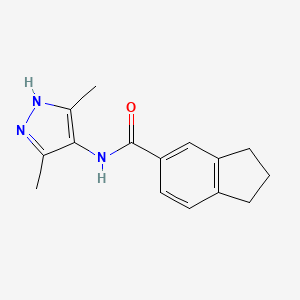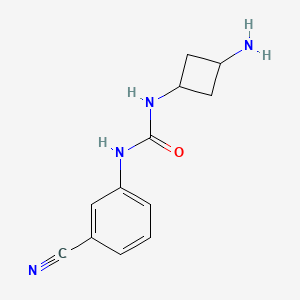![molecular formula C12H17FN2O2S B7556591 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine, also known as Compound A, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of piperidine derivatives and has a molecular weight of 315.39 g/mol.
Mecanismo De Acción
The mechanism of action of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is not fully understood. However, it has been suggested that it may act on various molecular targets, including ion channels, enzymes, and receptors, to produce its therapeutic effects.
Biochemical and Physiological Effects
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, suggesting its potential use as an anti-inflammatory agent. Additionally, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has been found to have analgesic properties, reducing pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in lab experiments is its low toxicity profile. It has been found to have low toxicity in animal models, making it a safe compound to use in research studies. However, one limitation of using 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A. One potential area of research is to further investigate its anti-cancer properties and potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and molecular targets. Finally, future studies could investigate the potential use of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A in treating other diseases, such as neurodegenerative diseases and autoimmune disorders.
In conclusion, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A is a novel small molecule that has shown potential therapeutic properties in various scientific research studies. Its anti-inflammatory, analgesic, and anti-cancer properties make it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential uses in treating various diseases.
Métodos De Síntesis
The synthesis of 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzaldehyde with methylsulfonyl chloride to produce 4-fluorobenzylsulfonyl chloride. This intermediate is then reacted with piperidine to produce 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A.
Aplicaciones Científicas De Investigación
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A has shown potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. In one study, 1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine A was found to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c13-11-5-3-10(4-6-11)9-18(16,17)15-7-1-2-12(14)8-15/h3-6,12H,1-2,7-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWMOXQTFQEWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
![3-[[2-(3-Methoxyanilino)-2-oxoethyl]amino]propanamide](/img/structure/B7556533.png)




![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

![3-methyl-5-{[2-(4-methylphenoxy)ethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B7556600.png)
![N-[3-(methylaminomethyl)phenyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7556606.png)
![1-N-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)cyclobutane-1,3-diamine](/img/structure/B7556609.png)
